
(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a chemical compound with the molecular formula C15H19N3O4 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a hydrazone linkage and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl acetoacetate with 3,5-dimethylphenylhydrazine under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbamates.
科学的研究の応用
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and carbamate functionalities. These interactions can modulate biological pathways, leading to the observed biological activities .
類似化合物との比較
Similar Compounds
Ethyl N-[(2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate: Similar structure but with a methoxy group instead of dimethyl groups.
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
ethyl N-[2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21) |
InChIキー |
YEGABEVZPGFACP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)

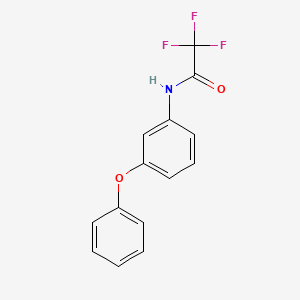
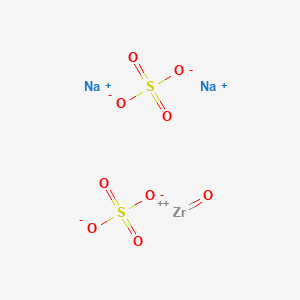

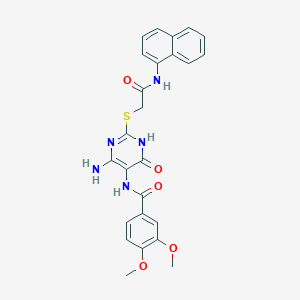
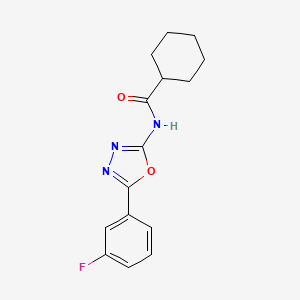
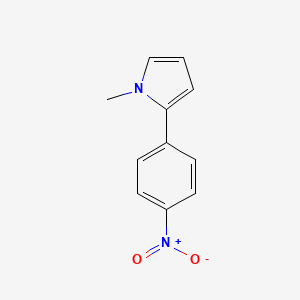
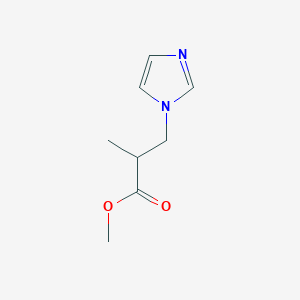

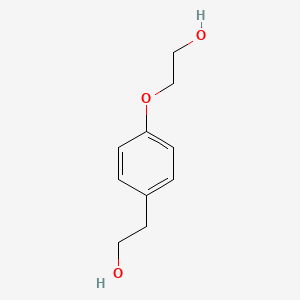
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
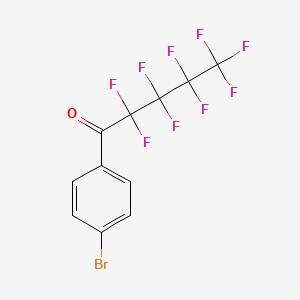
![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
